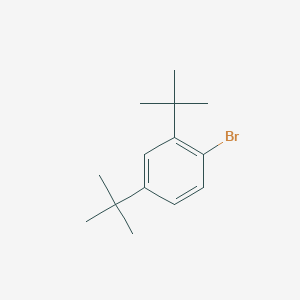

1-Bromo-2,4-di-tert-butylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-ditert-butylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Br/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZWJHQBAJTXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 2,4 Di Tert Butylbenzene and Its Isomers

Direct Halogenation Approaches for Di-tert-butylbenzenes

Direct bromination of di-tert-butylbenzene isomers is a common approach for the synthesis of 1-bromo-2,4-di-tert-butylbenzene. However, the regiochemical outcome is highly dependent on the starting isomer and the reaction conditions.

Electrophilic Aromatic Substitution Pathways and Regioselectivity in Bromination

The introduction of a bromine atom onto a di-tert-butylbenzene ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. libretexts.org The two tert-butyl groups, being alkyl groups, are ortho-, para-directing and activating. However, the bulky nature of the tert-butyl groups introduces significant steric hindrance, which plays a crucial role in determining the position of bromination. numberanalytics.comucalgary.ca

In the case of 1,3-di-tert-butylbenzene (B94130), the most likely position for electrophilic attack is the C5 position, which is para to one tert-butyl group and meta to the other, and is the least sterically hindered. The C2 position is highly hindered by the two adjacent tert-butyl groups. The C4 and C6 positions are ortho to one tert-butyl group and meta to the other.

For 1,4-di-tert-butylbenzene (B89470), the four available positions on the aromatic ring are equivalent. Electrophilic attack at any of these positions will lead to the formation of 1-bromo-2,5-di-tert-butylbenzene.

The synthesis of the target compound, this compound, requires starting with 1,3-di-tert-butylbenzene. Bromination at the C4 (or C6) position, which is ortho to one tert-butyl group and para to the other, yields the desired product. However, the regioselectivity can be influenced by the reaction conditions.

| Starting Material | Major Bromination Product | Minor Bromination Product(s) |

| 1,3-di-tert-butylbenzene | 1-Bromo-3,5-di-tert-butylbenzene | This compound, 2-Bromo-1,3-di-tert-butylbenzene |

| 1,4-di-tert-butylbenzene | 1-Bromo-2,5-di-tert-butylbenzene | None |

| 1,2-di-tert-butylbenzene | 4-Bromo-1,2-di-tert-butylbenzene | 3-Bromo-1,2-di-tert-butylbenzene |

Table 1. Regioselectivity in the Bromination of Di-tert-butylbenzene Isomers.

Catalytic Enhancement Strategies in this compound Synthesis

To enhance the electrophilicity of bromine and facilitate the substitution reaction, a Lewis acid catalyst is typically employed. libretexts.org Common catalysts for aromatic bromination include iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃). libretexts.orgcerritos.edu The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can overcome the activation energy barrier for the attack on the aromatic ring. libretexts.org

The choice of catalyst and solvent can influence the regioselectivity of the bromination. For instance, the reaction of 1,4-di-tert-butylbenzene with bromine in carbon tetrachloride using iron as a catalyst has been reported to yield 1,4-di-tert-butyl-2-bromobenzene. researchgate.net In some cases, N-bromosuccinimide (NBS) in the presence of an acid catalyst can also be an effective brominating agent, sometimes offering improved regioselectivity. nih.gov Recent studies have also explored the use of mandelic acid as a catalyst for aromatic bromination under aqueous conditions, which can offer complete regioselectivity for certain substrates. nsf.gov

| Catalyst | Solvent | Temperature | Reported Outcome | Reference |

| Iron (Fe) | Carbon tetrachloride | Not specified | Formation of 1,4-di-tert-butyl-2-bromobenzene from 1,4-di-tert-butylbenzene | researchgate.net |

| Mandelic Acid | Acetonitrile/Water (1:1) | Room Temperature | Promotes aromatic bromination with high regioselectivity | nsf.gov |

| Aluminum Chloride (AlCl₃) | Not specified | Not specified | Common Lewis acid catalyst for Friedel-Crafts alkylation and halogenation | cerritos.edu |

Table 2. Catalytic Systems for the Bromination of Di-tert-butylbenzenes.

Influence of Steric Hindrance from tert-Butyl Groups on Bromination Pathways

The steric bulk of the tert-butyl groups is a dominant factor in directing the outcome of the bromination of di-tert-butylbenzenes. numberanalytics.comlibretexts.org These large groups physically obstruct the approach of the electrophile to the adjacent ortho positions. ucalgary.calibretexts.org This steric hindrance can override the electronic directing effects of the alkyl groups. nsf.gov

For example, in the bromination of t-butylbenzene, the para product is heavily favored over the ortho product due to the steric hindrance of the t-butyl group. ucalgary.ca This effect is even more pronounced in di-tert-butylbenzenes. In 1,3-di-tert-butylbenzene, the position between the two tert-butyl groups (C2) is so sterically hindered that substitution at this site is practically non-existent. numberanalytics.com The bromination primarily occurs at the less hindered C5 position.

The interplay between electronic and steric effects is a recurring theme in the chemistry of substituted benzenes. While the tert-butyl groups are electronically activating, their steric demands often dictate the final product distribution in electrophilic aromatic substitution reactions. nsf.govnumberanalytics.com

Functional Group Transformations for this compound Precursors

An alternative to direct bromination involves the synthesis of a substituted di-tert-butylbenzene precursor, followed by a functional group transformation to introduce the bromine atom. This multi-step approach can offer better control over the regiochemistry.

Strategies for ortho- and para-Substituted Di-tert-butylbenzene Frameworks

The synthesis of specific isomers of di-tert-butylbenzene can be achieved through Friedel-Crafts alkylation. cerritos.edu For example, the reaction of tert-butylbenzene (B1681246) with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield p-di-tert-butylbenzene. cerritos.edu The synthesis of ortho-di-tert-butylbenzene is more challenging due to steric hindrance and often requires indirect methods. researchgate.net One reported synthesis of o-di-tert-butylbenzene involves multiple steps starting from 1,1,4,4-tetramethyltetralone. researchgate.net

Once the desired di-tert-butylbenzene isomer is obtained, it can be subjected to further reactions to introduce other functional groups that can later be converted to a bromine atom.

Multi-Step Synthetic Sequences and Precursor Derivatization

Multi-step synthesis provides a versatile platform for preparing specifically substituted aromatic compounds. youtube.combrainkart.comlibretexts.orgyoutube.comlumenlearning.com A common strategy involves the introduction of a directing group that can be easily converted into a bromine atom. For instance, a nitro group can be introduced via nitration. The nitro group is a meta-director, and its position can be controlled by the existing substituents. brainkart.com The nitro group can then be reduced to an amino group, which can subsequently be converted to a diazonium salt. The diazonium group is an excellent leaving group and can be replaced by bromine using the Sandmeyer reaction (CuBr) or by treatment with HBr.

Another approach could involve the introduction of a hydroxyl group, which is an ortho-, para-director. The hydroxyl group can be converted to a better leaving group, such as a tosylate, which can then be displaced by a bromide ion. However, direct displacement on an aromatic ring is generally difficult. A more viable route is the conversion of the phenol (B47542) to a diazonium salt, as described above, after nitrosation.

These multi-step sequences, while often longer, can provide access to specific isomers like this compound that may be difficult to obtain in high purity through direct bromination.

Optimization of Synthetic Conditions for Enhanced Yields and Purity

The successful synthesis of this compound hinges on the precise control of reaction conditions. The two bulky tert-butyl groups on the benzene (B151609) ring direct the electrophilic substitution of bromine, but also introduce steric hindrance that can affect the reaction rate and the formation of undesired isomers. Therefore, a systematic approach to optimizing the synthetic protocol is essential for maximizing the yield of the desired product while minimizing impurities.

Solvent Effects and Reaction Medium Selection in Bromination Reactions

Research into the bromination of similar sterically hindered aromatic compounds, such as 1,3,5-tri-tert-butylbenzene, has demonstrated the efficacy of carbon tetrachloride (CCl₄) as a reaction medium. chemspider.com This non-polar solvent is effective at dissolving the non-polar starting material and does not significantly interfere with the electrophilic nature of the brominating agent. The use of acetic acid has also been reported in the non-catalytic bromination of tert-butylbenzene, leading to high para-selectivity. researchgate.net The polarity of the solvent can influence the speciation of the brominating agent, which in turn affects the regioselectivity of the reaction. nsf.gov

The selection of an appropriate reaction medium is critical for achieving high yields and purity. The following table summarizes the impact of different solvents on the bromination of di-tert-butylated benzenes, drawing on findings from related syntheses.

| Solvent | General Observations on Bromination of Sterically Hindered Benzenes | Potential Impact on this compound Synthesis |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | Commonly used for bromination of alkylbenzenes with a catalyst like iron powder. researchgate.net Provides a non-polar environment. | Favors the dissolution of the non-polar starting material, 1,3-di-tert-butylbenzene, potentially leading to good yields of the desired product. |

| Acetic Acid | Used in non-catalytic brominations, can lead to high para-selectivity in the bromination of tert-butylbenzene. researchgate.net | May enhance the formation of the 4-bromo isomer due to its polar nature influencing the electrophile. |

| Dichloromethane (CH₂Cl₂) | A versatile solvent for electrophilic aromatic substitutions, often used with a Lewis acid catalyst. | Offers good solubility for both the substrate and the brominating agent, potentially facilitating a smooth reaction. |

| Aqueous Solutions | The speciation of the aqueous brominating agent (e.g., HOBr, BrCl) can be controlled by pH and the presence of other ions, affecting reaction rates and regioselectivity. nsf.gov | Less common for this specific substrate due to the low water solubility of 1,3-di-tert-butylbenzene. |

Temperature, Pressure, and Catalyst Loading Impact on this compound Synthesis

The temperature of the reaction, the applied pressure, and the amount of catalyst used are pivotal parameters that must be finely tuned to optimize the synthesis of this compound.

Temperature: Temperature control is critical for minimizing the formation of by-products, particularly di-bromo substituted compounds. For the bromination of the structurally related 1,3,5-tri-tert-butylbenzene, carrying out the reaction at 0°C has been shown to be vital for reducing the formation of these impurities. chemspider.com Higher temperatures can lead to a decrease in selectivity, favoring the formation of thermodynamically more stable, but undesired, isomers. The electrophilic aromatic bromination at the lowest effective temperature generally displays higher para/ortho selectivity. nih.gov

Pressure: For the liquid-phase bromination of 1,3-di-tert-butylbenzene under typical laboratory conditions, the reaction is generally performed at atmospheric pressure. The influence of elevated pressure on this specific reaction is not extensively documented in the literature, as it is not a standard parameter for optimization in this context.

Catalyst Loading: The bromination of 1,3-di-tert-butylbenzene typically requires a catalyst to activate the bromine molecule, making it a more potent electrophile. Iron powder is a commonly used and effective catalyst for this purpose. chemspider.comresearchgate.net The amount of catalyst used, or catalyst loading, can influence the reaction rate. An optimal loading is necessary; too little catalyst may result in a slow and incomplete reaction, while an excess may not provide any significant benefit and could complicate the purification process. In the synthesis of 1,4-di-tert-butyl-2-bromobenzene, iron was used as a catalyst in the reaction with bromine in carbon tetrachloride. researchgate.net The stoichiometry of the brominating agent is also a crucial factor, with studies on similar compounds suggesting that using the correct equivalent of bromine is essential to avoid contamination of the product with unreacted starting material. chemspider.com

The following table outlines the general effects of these parameters on the synthesis of this compound.

| Parameter | Effect on Reaction | Typical Optimized Conditions for Similar Brominations |

|---|---|---|

| Temperature | Lower temperatures generally favor higher regioselectivity and reduce the formation of di-brominated by-products. chemspider.com | 0°C is often employed to enhance selectivity. chemspider.com |

| Pressure | Typically conducted at atmospheric pressure for laboratory-scale synthesis. | Atmospheric pressure. |

| Catalyst Loading (e.g., Iron) | A sufficient amount of catalyst is required to facilitate the reaction. The optimal amount enhances the reaction rate without causing purification issues. | Catalytic amounts are generally sufficient. For example, iron powder is used in the bromination of 1,4-di-tert-butylbenzene. researchgate.net |

| Bromine Stoichiometry | The use of the correct molar equivalent of bromine is crucial to prevent unreacted starting material from contaminating the product. chemspider.com | Slight excess of bromine may be used to ensure complete conversion of the starting material. |

Reactivity and Transformational Chemistry of 1 Bromo 2,4 Di Tert Butylbenzene

Organometallic Coupling Reactions with 1-Bromo-2,4-di-tert-butylbenzene

The presence of two bulky tert-butyl groups on the aromatic ring of this compound introduces significant steric hindrance, which can pose challenges for traditional cross-coupling reactions. However, these reactions are still achievable and provide routes to complex, sterically congested molecules.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govmdpi.com

The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron compound, is a versatile method for creating biaryl structures. nih.gov While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles of the reaction would apply. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base to proceed. The steric hindrance of the di-tert-butylphenyl group would likely necessitate more robust catalytic systems, potentially with bulky, electron-rich phosphine ligands to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

The Heck reaction , involving the coupling of an aryl halide with an alkene, is another cornerstone of palladium catalysis. mdpi.com The reaction of this compound in a Heck reaction would be expected to be challenging due to the steric hindrance around the palladium center after oxidative addition, which could impede the coordination and insertion of the alkene.

The Sonogashira coupling reaction joins aryl halides with terminal alkynes to form aryl alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The steric bulk of this compound would likely influence the reaction conditions required for efficient coupling.

Nickel-Catalyzed and Other Transition Metal-Mediated Cross-Coupling Processes

Nickel catalysts offer a more cost-effective alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed cross-coupling reactions, such as the Kumada and Buchwald-Hartwig amination, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. While specific examples involving this compound are not readily found, the general applicability of nickel catalysis to aryl bromides suggests its potential utility with this sterically hindered substrate. The choice of ligand is crucial in nickel-catalyzed reactions to control the reactivity and stability of the catalytic species.

Negishi and Stille Coupling Methodologies for Diverse Arylations

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org The organozinc reagent derived from this compound could be coupled with various organic halides under palladium or nickel catalysis. The preparation of the organozinc reagent would typically involve either direct insertion of zinc into the carbon-bromine bond or a halogen-metal exchange followed by transmetalation with a zinc salt.

The Stille coupling employs organotin reagents, which are valued for their stability to air and moisture. wikipedia.org The reaction of this compound with an organostannane in the presence of a palladium catalyst would provide a route to substituted 2,4-di-tert-butylbenzene derivatives. The toxicity of organotin compounds is a significant drawback of this methodology.

Halogen-Metal Exchange and Organolithium Chemistry

Halogen-metal exchange is a fundamental transformation for the generation of highly reactive organometallic reagents.

Formation of 1-Lithio-2,4-di-tert-butylbenzene via Lithium-Bromine Exchange

The bromine atom of aryl bromides can be readily exchanged with lithium by treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium. This reaction is typically very fast, even at low temperatures. For the sterically similar 1-bromo-4-tert-butylbenzene, the lithium-bromine exchange has been studied in various solvent systems. nih.govcolab.wsresearchgate.net The reaction with n-butyllithium is sensitive to the solvent, with quantitative exchange observed in heptane containing a small amount of THF. nih.govcolab.ws In pure THF, coupling side products can be significant. nih.govcolab.ws In contrast, the reaction with tert-butyllithium provides the corresponding aryllithium in high yield in various ether-containing solvent systems. nih.govcolab.ws For this compound, the additional steric bulk of the ortho-tert-butyl group might influence the rate and efficiency of the exchange, potentially requiring specific solvent conditions or longer reaction times. The resulting 1-Lithio-2,4-di-tert-butylbenzene is a powerful nucleophile and can be used in a variety of subsequent reactions.

Table 1: Illustrative Conditions for Lithium-Bromine Exchange of an Aryl Bromide Note: This data is for the related compound 1-bromo-4-tert-butylbenzene and is provided for illustrative purposes. Specific conditions for this compound may vary.

| Organolithium Reagent | Solvent System | Temperature (°C) | Yield of Aryllithium (%) | Reference |

| n-BuLi | Heptane/THF | 0 | >97 | nih.govcolab.ws |

| t-BuLi | Heptane/Et2O | 0 | >97 | nih.govcolab.ws |

Generation of Grignard Reagents from this compound

Grignard reagents are versatile organometallic compounds prepared by the reaction of an organic halide with magnesium metal. wisc.eduadichemistry.commnstate.edulibretexts.org The formation of the Grignard reagent from this compound would involve the insertion of magnesium into the carbon-bromine bond. This reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. The steric hindrance of the di-tert-butylphenyl group might necessitate activation of the magnesium or longer reaction times to achieve complete conversion. The resulting 2,4-di-tert-butylphenylmagnesium bromide is a strong nucleophile and base, useful for the formation of new carbon-carbon bonds through reactions with electrophiles such as aldehydes, ketones, and esters.

Table 2: General Conditions for Grignard Reagent Formation

| Reagents | Solvent | Conditions |

| This compound, Mg turnings | Anhydrous Diethyl Ether or THF | Stirring, often with initiation (e.g., iodine crystal), reflux |

Subsequent Electrophilic Quenching Reactions and Functionalization

The transformation of this compound often begins with a lithium-halogen exchange reaction to generate the corresponding aryllithium reagent, 2,4-di-tert-butylphenyllithium. This highly reactive organometallic intermediate serves as a powerful nucleophile, enabling the introduction of a wide array of functional groups through quenching with various electrophiles.

The formation of the aryllithium is typically achieved by treating the parent aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. Once formed, the 2,4-di-tert-butylphenyllithium can react with a diverse range of electrophilic reagents to create new carbon-carbon and carbon-heteroatom bonds. This two-step sequence provides a versatile pathway for the synthesis of highly substituted and sterically encumbered benzene (B151609) derivatives.

The selection of the electrophile dictates the nature of the resulting functional group. Common electrophiles include aldehydes, ketones, esters, carbon dioxide, and alkyl halides. The reaction with these electrophiles allows for the creation of alcohols, carboxylic acids, and alkylated arenes, respectively. The significant steric hindrance imposed by the two tert-butyl groups can influence the yields and feasibility of these reactions, particularly with bulky electrophiles.

| Electrophile | Functional Group Introduced | Product Class | Notes |

|---|---|---|---|

| Carbon Dioxide (CO₂) | -COOH | Carboxylic Acid | Reaction typically involves pouring the aryllithium solution over solid CO₂ (dry ice). |

| Formaldehyde (CH₂O) | -CH₂OH | Benzyl Alcohol | Provides a primary alcohol. |

| Dimethylformamide (DMF) | -CHO | Benzaldehyde | Introduces a formyl group, yielding an aldehyde. |

| Alkyl Halides (R-X) | -R | Alkylated Benzene | Utility can be limited by competing side reactions, such as elimination. |

| Ketones (R₂C=O) | -C(OH)R₂ | Tertiary Alcohol | Creates a new tertiary alcohol center. |

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. However, the reactivity of an aryl halide in an SNAr reaction is highly dependent on the electronic properties and steric environment of the aromatic ring.

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov Aromaticity is temporarily lost in this step. In the second, faster step, the leaving group is expelled, and aromaticity is restored. researchgate.net

For this pathway to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho and/or para to the leaving group. nih.govtcichemicals.com These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. reddit.com

Recent computational and experimental studies have provided evidence that not all SNAr reactions proceed through a distinct two-step mechanism. semanticscholar.org In cases where the aromatic ring is not strongly activated or when the leaving group is highly reactive, the reaction can proceed through a concerted (cSNAr) mechanism, where the bond formation with the nucleophile and the breaking of the bond with the leaving group occur in a single transition state. nih.gov

In the case of this compound, the substrate is exceptionally unreactive towards traditional SNAr reactions. The extreme steric hindrance at the ortho position and the lack of strong electron-withdrawing groups make the formation of the required Meisenheimer intermediate energetically prohibitive.

The reactivity of this compound in SNAr reactions is governed by a combination of unfavorable steric and electronic factors.

Steric Hindrance : The tert-butyl group at the C2 (ortho) position provides a formidable steric barrier, physically blocking the trajectory of an incoming nucleophile attempting to attack the C1 carbon. youtube.comlibretexts.org This steric repulsion dramatically increases the activation energy for the initial addition step of the SNAr mechanism. libretexts.org Even if a nucleophile could approach, the formation of a tetrahedral carbon at the ipso-position in the Meisenheimer complex would be highly strained due to the bulky adjacent substituent.

Electronic Effects : The tert-butyl groups are weakly electron-donating through induction and hyperconjugation. stackexchange.com This is the opposite of what is required for SNAr reactivity. Electron-donating groups destabilize the negatively charged Meisenheimer complex, further increasing the activation energy and slowing down the reaction. nih.gov SNAr reactions require electron-poor aromatic rings to facilitate nucleophilic attack. reddit.com

Due to this combination of severe steric hindrance and unfavorable electronic effects, this compound is considered inert under typical SNAr conditions. Alternative reaction pathways, such as those involving benzyne intermediates under very strong basic conditions, might be possible but are also complicated by the substitution pattern. stackexchange.com

| Factor | Influence on this compound | Effect on SNAr Reactivity |

|---|---|---|

| Steric Hindrance (ortho-tert-butyl) | Blocks the path of the incoming nucleophile to the C-Br carbon. | Strongly Deactivating |

| Electronic Effect (tert-butyl groups) | Weakly electron-donating, destabilizing the anionic Meisenheimer intermediate. | Strongly Deactivating |

| Aromatic Ring Activation | Lacks the necessary strong electron-withdrawing groups (e.g., -NO₂). | Unactivated Substrate |

C-H Activation and Direct Functionalization Strategies Involving this compound

Direct C-H activation has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to functionalization by avoiding the pre-functionalization of substrates. Transition metal catalysis, particularly with palladium, has been central to the development of these methods. nih.govresearchgate.netrsc.org

For a substrate like this compound, which lacks a conventional directing group, C-H activation presents significant challenges regarding reactivity and selectivity. The C-H bonds on the aromatic ring are relatively inert, and controlling which of the three available C-H bonds reacts is difficult.

Strategies for C-H functionalization can be broadly categorized:

Directed C-H Activation : This is the most common strategy, where a functional group on the substrate coordinates to the metal catalyst, directing the activation to a specific, typically ortho, C-H bond. nih.gov this compound does not possess a strong directing group for this purpose.

Non-Directed C-H Activation : This approach relies on the intrinsic electronic and steric properties of the substrate to control selectivity. researchgate.net For 1,3-disubstituted benzenes, functionalization often occurs at the C2 position (between the substituents) or the C5 position, influenced by the catalyst and ligands. However, the C-H bond at the C3 position of this compound is flanked by a bromine atom and a bulky tert-butyl group, while the C5 and C6 positions are also sterically influenced. Palladium-catalyzed C-H olefination and carboxylation have been achieved on a range of arenes using specialized ligands that can promote reactivity even without a directing group. nih.gov

Steric Control : In highly hindered systems, steric factors can dominate regioselectivity. C-H activation may occur at the least sterically hindered position. nih.gov In this compound, the C-H bond at the C6 position is the most sterically accessible, followed by the C5 position. The C3 position is the most hindered. Therefore, functionalization, if successful, would be expected to favor the C6 position.

While the C-Br bond in this compound is a prime site for traditional cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), achieving selective C-H activation on the aromatic ring requires overcoming the high steric hindrance and the lack of an effective directing group. Future research in this area would likely focus on the development of novel catalyst systems capable of operating on such challenging substrates.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 2,4 Di Tert Butylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 1-Bromo-2,4-di-tert-butylbenzene, with its distinct arrangement of bulky tert-butyl groups and a bromine atom on the benzene (B151609) ring, NMR provides invaluable insights into its chemical environment.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Elucidation

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound and its derivatives, a suite of multi-dimensional NMR experiments is employed. youtube.comresearchgate.net These techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in piecing together the molecular puzzle. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the aromatic protons, helping to establish their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This is crucial for assigning the ¹³C signals based on their attached protons. For instance, the aromatic C-H carbons can be distinguished from the quaternary carbons of the tert-butyl groups and the bromine-substituted carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comresearchgate.net This is particularly useful for identifying the positions of the tert-butyl groups and the bromine atom relative to the aromatic protons. For example, correlations from the tert-butyl protons to the aromatic carbons can confirm their attachment points. The analysis of HMBC spectra can sometimes be guided by the general rule that in aromatic systems, the three-bond coupling (³J) is often stronger than the two-bond coupling (²J). youtube.com

A hypothetical summary of the expected ¹H and ¹³C NMR data for this compound is presented below:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-3 | ~7.3-7.5 | ~125-130 | C-1, C-2, C-5 |

| H-5 | ~7.1-7.3 | ~120-125 | C-1, C-3, C-4, C-6 |

| H-6 | ~7.5-7.7 | ~130-135 | C-2, C-4, C-5 |

| C1-H (tert-butyl) | ~1.3 | ~31 | C-2, C-3 |

| C4-H (tert-butyl) | ~1.3 | ~31 | C-3, C-5 |

| C-1 (C-Br) | - | ~118-122 | - |

| C-2 (C-tert-butyl) | - | ~150-155 | - |

| C-4 (C-tert-butyl) | - | ~145-150 | - |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Dynamic NMR Studies for Conformational Analysis of Bulky Aryl Bromides

The presence of sterically demanding tert-butyl groups in this compound can lead to restricted rotation around the C-C bonds connecting the tert-butyl groups to the benzene ring. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational dynamics. acs.orgnih.gov By monitoring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers for these rotational processes. nih.govcopernicus.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. nih.gov For this compound, HRMS provides an accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental composition (C₁₄H₂₁Br). nih.gov The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in two molecular ion peaks separated by two mass units, which is a clear indicator of a bromine-containing compound. docbrown.info

Fragmentation Pattern Analysis for Structural Features and Isomer Differentiation

In addition to confirming the molecular formula, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. docbrown.info When the molecular ion of this compound is subjected to fragmentation (e.g., through electron ionization), it breaks down into smaller, charged fragments. The masses of these fragments provide clues about the molecule's structure.

A characteristic fragmentation pathway for tert-butyl substituted benzenes is the loss of a methyl group (CH₃•) to form a stable tertiary carbocation. researchgate.net For this compound, the loss of a methyl radical from one of the tert-butyl groups would be a prominent fragmentation pathway. Further fragmentation could involve the loss of the entire tert-butyl group or the bromine atom.

The fragmentation pattern can also be instrumental in differentiating between isomers. nih.govrsc.orgnih.gov For example, the mass spectrum of this compound would differ from that of its isomer, 1-Bromo-3,5-di-tert-butylbenzene. The relative positions of the bulky substituents influence the stability of the resulting fragment ions, leading to different relative abundances of the peaks in the mass spectrum.

A hypothetical fragmentation table for this compound is presented below:

| m/z | Proposed Fragment | Notes |

| 268/270 | [C₁₄H₂₁Br]⁺ | Molecular ion (M⁺) showing the bromine isotope pattern. |

| 253/255 | [C₁₃H₁₈Br]⁺ | Loss of a methyl group (M⁺ - CH₃). |

| 211/213 | [C₁₀H₁₂Br]⁺ | Loss of a tert-butyl group (M⁺ - C₄H₉). |

| 189 | [C₁₄H₂₁]⁺ | Loss of a bromine atom (M⁺ - Br). |

| 57 | [C₄H₉]⁺ | tert-butyl cation. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule, as well as the bond lengths and angles. nih.gov This technique would confirm the substitution pattern on the benzene ring and reveal the conformation of the tert-butyl groups.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. mdpi.commdpi.com This packing is governed by various intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weaker interactions like C-H···π and halogen bonding. chemrxiv.orgresearchgate.net

For this compound, the bulky tert-butyl groups will significantly influence the crystal packing, likely preventing close face-to-face π-π stacking of the benzene rings. nih.govresearchgate.net The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic region on an adjacent molecule. The analysis of the crystal structure would provide detailed information on the types and geometries of these intermolecular interactions, which are crucial for understanding the physical properties of the solid material. chemrxiv.org While specific crystallographic data for this compound was not found in the search results, the principles described are generally applicable to the analysis of its crystal structure.

Conformational Analysis and Steric Distortions in the Crystalline State

The crystalline structure of this compound is profoundly influenced by the steric demands of the two tert-butyl groups. While a definitive crystal structure from X-ray diffraction is not available in the public domain, extensive studies on sterically hindered aromatic compounds provide a solid foundation for understanding its conformational landscape. The significant steric repulsion between the ortho-positioned tert-butyl group and the bromine atom, as well as between the two tert-butyl groups, necessitates deviations from an idealized planar geometry.

These steric pressures are expected to induce several structural distortions:

Out-of-Plane Bending: To alleviate steric strain, the C-Br bond and the C-C bonds connecting the tert-butyl groups to the benzene ring are likely bent out of the plane of the aromatic ring.

Torsional Twisting: The torsional angles involving the substituents and the benzene ring will be twisted to minimize steric clashes.

Ring Puckering: In extreme cases of steric crowding, the benzene ring itself may adopt a slight boat or chair conformation, although this is less common than substituent displacements.

The packing of this compound molecules in a crystal lattice will be a delicate balance between maximizing stabilizing van der Waals forces and minimizing the destabilizing steric repulsions between the bulky substituents on adjacent molecules. This often results in a less dense molecular packing compared to more planar aromatic counterparts.

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group Identification and Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of this compound. Each functional group within the molecule exhibits characteristic vibrational modes, which are summarized in the table below.

| Vibrational Mode | **Typical Wavenumber Range (cm⁻¹) ** | Description |

| C-H stretching (aromatic) | 3100-3000 | Vibrations of the C-H bonds on the benzene ring. |

| C-H stretching (aliphatic) | 2960-2850 | Strong absorptions from the C-H bonds of the tert-butyl groups. |

| Aromatic C=C stretching | 1600-1450 | Stretching vibrations within the benzene ring, sensitive to substitution patterns. |

| C-H bending (aliphatic) | 1465 (asymmetric), 1365 (symmetric) | Bending vibrations of the methyl groups within the tert-butyl substituents. |

| C-Br stretching | 600-500 | Stretching vibration of the carbon-bromine bond, often more intense in the Raman spectrum. |

The IR spectrum provides key information on polar functional groups, while the Raman spectrum is particularly sensitive to non-polar and symmetric vibrations. The combination of both techniques allows for a comprehensive and unambiguous identification of this compound.

Computational and Theoretical Studies on 1 Bromo 2,4 Di Tert Butylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can provide deep insights into the structure, stability, and reactivity of 1-bromo-2,4-di-tert-butylbenzene.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

For aromatic compounds, substituents significantly influence the HOMO and LUMO energies. In this compound, the bromine atom, being electronegative, is expected to lower the energy of the molecular orbitals. Conversely, the electron-donating tert-butyl groups would raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

A DFT study on 3-phenylbenzo[d]thiazole-2(3H)-imine and its para-substituted derivatives using the M06-2x method and 6-311++G(d,p) basis set provides a useful parallel. researchgate.net This study demonstrated that electron-donating groups (like -CH3 and -OH) increase the HOMO energy and decrease the LUMO energy, thus reducing the HOMO-LUMO gap. researchgate.net Conversely, electron-withdrawing groups (like -NO2 and -CF3) lower both the HOMO and LUMO energies but result in a smaller energy gap. researchgate.net

Based on these principles, a hypothetical DFT calculation on this compound would likely reveal a HOMO that is delocalized over the benzene (B151609) ring with significant contributions from the tert-butyl groups, and a LUMO that is also distributed over the aromatic system with a notable contribution from the bromine atom's antibonding orbitals. The HOMO-LUMO gap would be a key determinant of its reactivity in various chemical transformations.

Table 1: Hypothetical Frontier Orbital Energies for this compound based on Analogous Compounds

| Molecular Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -6.5 | Primarily localized on the benzene ring, with contributions from the p-orbitals of the tert-butyl groups. |

| LUMO | -0.8 | Primarily localized on the benzene ring, with significant character from the C-Br σ* antibonding orbital. |

| HOMO-LUMO Gap | 5.7 | Indicates moderate reactivity, susceptible to reactions that involve either electron donation or acceptance. |

This table is illustrative and based on general principles and data from related compounds.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations of NMR spectra are highly valuable for assigning experimental signals. For this compound, DFT could predict the ¹H and ¹³C chemical shifts. The calculations would likely show distinct signals for the aromatic protons, influenced by the electronic effects of the bromine and tert-butyl substituents. The protons on the tert-butyl groups would appear as a characteristic singlet in the upfield region.

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these frequencies with good accuracy, helping to assign the peaks in an experimental IR spectrum. A computational study on tetrachlorobutadiene isomers using DFT (B3LYP functional) demonstrated the effectiveness of this method in identifying characteristic vibrational modes, such as C-Cl and C=C stretching and bending. chemrxiv.org For this compound, key predicted vibrations would include the C-Br stretching frequency, aromatic C-H stretching, and various bending modes of the benzene ring and tert-butyl groups.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Notes |

| ¹H NMR (Aromatic) | δ 7.2-7.5 ppm | Three distinct signals corresponding to the three aromatic protons. |

| ¹H NMR (tert-Butyl) | δ 1.3 ppm (ortho), δ 1.5 ppm (para) | Two singlets for the non-equivalent tert-butyl groups. |

| ¹³C NMR (C-Br) | δ 120 ppm | Chemical shift for the carbon atom bonded to bromine. |

| IR (C-Br stretch) | ~650 cm⁻¹ | Characteristic stretching frequency for a C-Br bond. |

| IR (Aromatic C-H stretch) | ~3050-3100 cm⁻¹ | Typical range for aromatic C-H stretching vibrations. |

This table is illustrative and based on general principles and data from related compounds.

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would likely show a region of negative potential above and below the plane of the benzene ring, characteristic of aromatic systems. The bromine atom, due to its electronegativity, would create a region of slightly positive potential on the carbon to which it is attached (the σ-hole), making it a site for potential halogen bonding interactions. The bulky tert-butyl groups would also influence the shape of the MEP, sterically hindering access to certain parts of the molecule. Theoretical analysis of electrophilic aromatic bromination has shown that such calculations can accurately predict regioselectivity. mdpi.com

Conformational Analysis and Steric Effects through Molecular Modeling

The presence of two bulky tert-butyl groups on the benzene ring introduces significant steric hindrance, which plays a crucial role in determining the molecule's preferred conformation and its reactivity. Molecular modeling techniques, such as conformational analysis, can be used to explore the different possible spatial arrangements of the atoms and identify the most stable conformers.

For this compound, the rotation of the tert-butyl groups around their C-C bonds would be a key conformational variable. While rotation around the C-C single bond is generally facile, the proximity of the ortho-tert-butyl group to the bromine atom could lead to some rotational restriction. A conformational analysis of (S)-(+)-1-bromo-2-methylbutane revealed nine possible conformers, highlighting the complexity that can arise even in smaller molecules. researchgate.net For this compound, the steric clash between the ortho-tert-butyl group and the bromine atom would likely lead to a preferred orientation that minimizes this repulsion. This steric hindrance would also have a profound impact on the reactivity of the molecule, for instance, by shielding the ortho position from attack by bulky reagents.

Reaction Mechanism Elucidation via Transition State Calculations for Derivatization Reactions

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic routes. DFT calculations can be used to map out the entire reaction pathway for a given transformation, including the identification of transition states and intermediates. This allows for the determination of activation energies and reaction rates.

A key derivatization reaction for aryl bromides is the Suzuki-Miyaura cross-coupling reaction. A DFT study on the Suzuki-Miyaura reaction of bromobenzene (B47551) with phenylboronic acid catalyzed by a palladium-zeolite catalyst elucidated the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov The study found that the transmetalation step was the rate-determining step. nih.gov

For a sterically hindered substrate like this compound, transition state calculations would be particularly insightful. The bulky tert-butyl groups would be expected to influence the energies of the transition states in the catalytic cycle. For example, the oxidative addition of the C-Br bond to a palladium(0) complex might be slower due to the steric bulk around the reaction center. Similarly, the transmetalation and reductive elimination steps would also be affected by the steric demands of the substituents.

Quantitative Structure-Activity Relationships (QSAR) for Related Sterically Hindered Aromatics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds.

For sterically hindered aromatic compounds like this compound, QSAR models could be developed to predict properties such as toxicity or receptor binding affinity. A QSAR study on the aquatic toxicity of halogenated aromatic hydrocarbons demonstrated the utility of topological indices as structural descriptors for building predictive models. osti.gov Another study focused on the binding of halogenated aromatic hydrocarbons to the aryl hydrocarbon receptor (AhR), a key event in the toxic mechanism of these compounds. nih.govnih.gov This study found that robust QSAR models could be developed by considering different structural conformations, which is particularly relevant for flexible molecules. nih.gov

A QSAR model for a series of compounds including this compound would typically involve calculating a range of molecular descriptors, such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. These descriptors would then be correlated with the experimental activity data using statistical methods to generate a predictive model.

Applications of 1 Bromo 2,4 Di Tert Butylbenzene As a Key Synthetic Intermediate

Precursor for Advanced Organic Materials

The distinct structural features of 1-bromo-2,4-di-tert-butylbenzene make it an important precursor for materials with tailored physical and chemical properties. The bulky tert-butyl groups can prevent aggregation and enhance the solubility of polymers and large molecules in common organic solvents, which is a significant advantage for material processing and characterization.

The 2,4-di-tert-butylphenyl unit, introduced via its bromo-precursor, plays a significant role in the development of polymers with specific electronic functions. In the field of conducting polymers, materials like poly(para-phenylene) (PPP) are known for their electronic properties but often suffer from poor solubility, hindering their application. ambeed.com The incorporation of bulky side groups, such as di-tert-butylphenyl, is a common strategy to overcome this limitation.

Furthermore, polymeric derivatives of 2,5-di-t-butyl-1,4-dialkoxybenzene have been synthesized and investigated as cathode materials in lithium-ion batteries. researchgate.net These materials feature redox-active centers whose performance and stability are influenced by the bulky tert-butyl substituents. researchgate.net A macromolecular analogue of 2,5-di-t-butyl-1,4-dimethoxybenzene, when used as a cathode material, demonstrated a high cell voltage and stable cycling behavior, marking it as a promising new class of cathode material. researchgate.net The parent compound, tris(2,4-di-tert-butylphenyl)phosphite, is also widely used as a stabilizer and antioxidant in various polymers, underscoring the compatibility and beneficial properties of this moiety in polymer science. epo.org

The precise control of molecular alignment is critical in liquid crystal (LC) technologies. Research has shown that polymers functionalized with the 2,4-di-tert-butylphenyl group can be used to create effective alignment layers for LCs. scribd.com Specifically, polystyrenes modified with 2,4-di-tert-butylphenoxymethyl side groups have been synthesized for this purpose. scribd.com

These polymer films were found to induce vertical alignment in liquid crystal cells, a behavior attributed to the low surface energy of the polymer layer. scribd.com The nonpolar and bulky nature of the 2,4-di-tert-butylphenoxymethyl moiety was identified as the key factor in achieving this effect. scribd.com The stability of this alignment at elevated temperatures further highlights the potential of these materials in developing robust and environmentally friendly optoelectronic devices. scribd.com

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Their porous nature makes them suitable for applications in gas storage, separation, and catalysis. The properties of a MOF, such as pore size and chemical environment, are determined by the structure of its organic linkers.

The 2,4-di-tert-butylphenyl motif is utilized in the design of MOF linkers. scribd.com Chemical suppliers categorize compounds like 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate as "Metal Organic Framework (MOF) Linkers," indicating their role in the construction of these advanced materials. scribd.com The incorporation of such bulky groups into the linker structure allows for precise control over the steric environment within the MOF's pores, influencing its selectivity for guest molecules. Similarly, this structural unit is found in molecules related to Covalent Organic Frameworks (COFs), another class of porous polymers where precise structural control is key.

Role in Catalyst and Ligand Synthesis

The steric bulk provided by the 2,4-di-tert-butylphenyl group is highly advantageous in the field of catalysis. Ligands incorporating this group can enhance the stability of metal catalysts and create a specific steric environment around the metal center, which can direct the selectivity of chemical reactions.

Sterically demanding phosphine (B1218219) ligands are crucial for many transition metal-catalyzed cross-coupling reactions. Tris(2,4-di-tert-butylphenyl)phosphite is a commercially significant organophosphorus compound used as a secondary antioxidant in polymers. epo.org Its synthesis involves the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride. epo.org The corresponding phosphine and other phosphite (B83602) ligands bearing the 2,4-di-tert-butylphenyl group are valuable in catalysis, where their bulk can stabilize the active catalytic species and promote high reaction yields.

In parallel, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metals. The stability and reactivity of NHC-metal complexes are heavily influenced by the substituents on the nitrogen atoms of the heterocyclic ring. Bulky groups are essential for stabilizing the carbene and for creating a sterically demanding coordination sphere around the metal. The 2,4-di-tert-butylphenyl group, readily introduced from its bromo-precursor, serves as an effective bulky substituent for tuning the steric and electronic properties of NHC ligands, thereby enhancing their performance in catalysis.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. The development of effective chiral ligands is key to the success of these transformations. While the 2,4-di-tert-butylphenyl group itself is achiral, its significant steric bulk is instrumental in the design of chiral catalysts.

In many chiral ligands, stereogenic centers are incorporated into the ligand backbone. The bulky groups attached to the coordinating atom, such as phosphorus in phosphine ligands or nitrogen in NHCs, play a crucial role in transmitting the chiral information from the ligand backbone to the catalytic site. By restricting the conformational flexibility of the metal complex, the 2,4-di-tert-butylphenyl group can lock the catalyst into a specific chiral conformation, which is necessary to achieve high levels of enantioselectivity in a reaction. This strategy has been successfully employed in various asymmetric transformations, including hydrogenations and C-C bond-forming reactions, where catalysts bearing bulky substituents exhibit superior performance.

Future Research Directions and Unexplored Avenues for 1 Bromo 2,4 Di Tert Butylbenzene

Development of Novel Green and Sustainable Synthetic Methodologies

The current synthetic routes to 1-bromo-2,4-di-tert-butylbenzene and its derivatives often rely on traditional bromination methods that can generate significant waste and utilize hazardous reagents. beilstein-journals.orgnih.gov Future research should prioritize the development of greener and more sustainable synthetic protocols.

Key areas for exploration include:

Catalytic Bromination: Investigating novel catalytic systems, potentially using more benign brominating agents than molecular bromine, could offer higher selectivity and reduce byproduct formation. beilstein-journals.orgnih.gov The use of catalysts like nickel, copper, or iron, which are more cost-effective and environmentally friendly than precious metals like palladium, is a promising avenue. mdpi.com

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and increase yield.

Alternative Solvents: Exploring the use of greener solvents, such as water or bio-derived solvents, can significantly reduce the environmental impact of the synthesis. mdpi.com Microwave-assisted and ultrasonic-assisted syntheses are also green approaches that can lead to shorter reaction times and higher yields. mdpi.commdpi.com

Exploration of Underutilized Reactivity Pathways and Selective Functionalizations

The bulky tert-butyl groups in this compound exert significant steric hindrance, which can be exploited to achieve selective functionalization at less hindered positions. While some cross-coupling reactions have been reported, a systematic exploration of its reactivity is warranted.

Future research could focus on:

Selective C-H Functionalization: Developing methods for the direct and selective functionalization of the C-H bonds on the aromatic ring would provide a more efficient route to novel derivatives, bypassing the need for pre-functionalized starting materials. acs.orgprinceton.edursc.org

Orthogonal Reactivity: Investigating reaction conditions that allow for the selective transformation of the C-Br bond in the presence of other functional groups would enable the synthesis of complex, multifunctional molecules. chemrxiv.org

Novel Coupling Reactions: Moving beyond standard Suzuki and Buchwald-Hartwig couplings, the exploration of other cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, could lead to the synthesis of a wider range of derivatives with interesting electronic and photophysical properties. The use of nickel-catalyzed cross-electrophile coupling could also be explored for this sterically hindered aryl bromide. acs.org

Dearomative Functionalization: Exploring dearomative cycloaddition reactions could open up pathways to novel three-dimensional molecular architectures. acs.org

Integration into Advanced Functional Material Systems with Emerging Technologies

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for incorporation into advanced functional materials. numberanalytics.com

Potential areas of investigation include:

Organic Electronics: The introduction of the bulky di-tert-butylphenyl group can influence the packing and electronic properties of organic semiconductors. Future work could explore the synthesis of derivatives for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The programmed synthesis of multi-substituted benzene (B151609) derivatives could lead to new molecules for molecular electronics. innovations-report.comsciencedaily.com

Porous Materials: Incorporating this building block into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. nih.gov

Molecular Recognition and Sensing: The specific steric and electronic environment of the molecule could be exploited in the design of host molecules for selective guest binding and in the development of chemical sensors.

Liquid Crystals: The rigid core and bulky substituents are features often found in liquid crystalline materials. Synthesis and characterization of derivatives could lead to new liquid crystal phases with interesting properties.

Computational Predictions for Novel Derivatives and Their Potential Applications

Computational chemistry offers a powerful tool to guide and accelerate the discovery of new derivatives of this compound with desired properties.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. acs.org This can help in identifying promising synthetic targets and understanding reaction mechanisms. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of these molecules in different environments, which is crucial for designing materials with specific self-assembly properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: For potential biological applications, QSAR studies can be employed to correlate the structural features of derivatives with their biological activity, aiding in the design of more potent and selective compounds.

Virtual Screening: Computational screening of virtual libraries of derivatives against specific biological targets or for desired material properties can efficiently identify high-potential candidates for experimental validation.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Research

The most comprehensive understanding and exploitation of this compound will come from a synergistic approach that integrates synthetic chemistry, advanced spectroscopic characterization, and computational modeling.

This integrated approach would involve:

Iterative Design-Synthesis-Characterization Cycles: Computational predictions would guide the synthesis of new derivatives. acs.org These compounds would then be thoroughly characterized using a suite of spectroscopic techniques (NMR, X-ray crystallography, UV-Vis, fluorescence, etc.) to validate the computational models and provide deeper insights into their structure-property relationships. chemrxiv.org

Mechanistic Investigations: A combination of experimental and computational studies can be used to elucidate the mechanisms of new reactions and transformations, enabling their optimization and broader application. chemrxiv.orgacs.org

Materials Property Correlation: By systematically varying the substituents on the this compound core and correlating the observed material properties (e.g., charge mobility, fluorescence quantum yield) with their structural and electronic features, a clear set of design principles for new functional materials can be established.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules and materials with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-2,4-di-tert-butylbenzene, considering steric hindrance from tert-butyl groups?

- Methodology : Electrophilic bromination of 1,3-di-tert-butylbenzene using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–5°C) to direct bromine to the less hindered para position. Alternatively, tert-butyl groups can be introduced via Friedel-Crafts alkylation prior to bromination.

- Key Considerations : Steric effects from tert-butyl groups may slow reaction kinetics; extended reaction times or elevated temperatures (40–60°C) may improve yields. Monitor reaction progress via TLC or GC-MS (as in ) .

Q. How can NMR spectroscopy distinguish between regioisomers in brominated di-tert-butylbenzene derivatives?

- Methodology :

- ¹H NMR : tert-butyl protons appear as singlets (δ ~1.3–1.5 ppm). Aromatic protons adjacent to bromine exhibit deshielding (δ ~7.2–7.5 ppm).

- ¹³C NMR : tert-butyl carbons resonate at δ ~29–35 ppm (CH₃) and δ ~34–40 ppm (quaternary C). Brominated aromatic carbons show distinct shifts (δ ~120–130 ppm).

- Validation : Compare with computed NMR spectra (DFT) for regioisomeric assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.